molecular formula C9H6ClF2N3O2 B2495835 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676522-75-1

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2495835
CAS No.: 676522-75-1
M. Wt: 261.61
InChI Key: XKXGJLSKVFZORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and difluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the specific context .

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXGJLSKVFZORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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